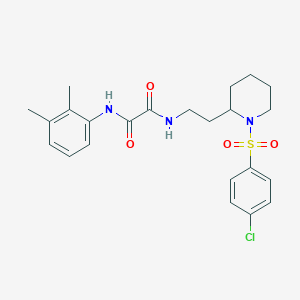
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a complex organic compound with significant biological activity, primarily due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H28ClN3O4S
- Molecular Weight : 478.0 g/mol
- CAS Number : 898406-72-9
The structure includes a piperidine ring, a sulfonyl group, and an oxalamide moiety, which contribute to its lipophilicity and potential bioavailability. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, particularly within the central nervous system (CNS) .
This compound is believed to interact with various neurotransmitter receptors and enzymes:
- Serotonin Receptors : The compound shows potential in modulating serotonin pathways, which are critical in mood regulation and psychiatric disorders.
- Cholinergic System : It may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in cholinergic neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function .
Biological Activity and Pharmacological Applications
Research indicates that this compound exhibits various pharmacological properties:
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegeneration by modulating cholinergic signaling pathways. This is particularly relevant for conditions like Alzheimer's disease .
- Antidepressant Potential : Due to its ability to influence serotonin pathways, it may serve as a candidate for developing antidepressant therapies .
- Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory conditions .
Study on Cholinergic Activity
A study evaluated the inhibitory effects of various oxalamide derivatives on AChE and BuChE. This compound demonstrated significant inhibition with an IC50 value indicating strong selectivity towards BuChE compared to AChE .
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| This compound | 5.07 | >19.72 |
| Donepezil | 10.25 | 1 |
Neuroprotective Study
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by standard behavioral tests. The compound's mechanism was attributed to enhanced cholinergic activity and reduced oxidative stress markers .
属性
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-6-5-8-21(17(16)2)26-23(29)22(28)25-14-13-19-7-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-6,8-12,19H,3-4,7,13-15H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHFMIKYMVKRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













